molecular formula C8H12N2O4S3 B130741 N-Deethyldorzolamide CAS No. 154154-90-2

N-Deethyldorzolamide

Cat. No. B130741
M. Wt: 296.4 g/mol
InChI Key: HVURBRAECUMAHY-NJGYIYPDSA-N
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Description

N-Deethyldorzolamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related chemical reactions and compounds that could be relevant to the synthesis and analysis of N-Deethyldorzolamide. For instance, the use of N,N-dimethylformamide (DMF) as a nitrogen source in the synthesis of heterocycles is a common theme in these papers . Although the specific synthesis or properties of N-Deethyldorzolamide are not described, the methodologies and chemical reactions presented could potentially be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of heterocyclic compounds, such as quinazolin-4-ones, using DMF as a nitrogen source is well-documented . The direct amination of quinazolin-4(3H)-ones using DMF can proceed at room temperature, which suggests a mild and efficient method for introducing nitrogen into a heterocyclic ring . This method could be extrapolated to the synthesis of N-Deethyldorzolamide if it contains a similar heterocyclic structure.

Molecular Structure Analysis

The molecular structure of N-Deethyldorzolamide is not directly analyzed in the provided papers. However, the papers do discuss the importance of donor-acceptor interactions in the molecular structure of related compounds . For example, the solid-state characterization of donor-acceptor complexes and the analysis of hydrogen bonding interactions are crucial for understanding the three-dimensional arrangement of molecules . These principles could be applied to the molecular structure analysis of N-Deethyldorzolamide.

Chemical Reactions Analysis

The papers provided discuss various chemical reactions involving DMF as a reagent, which is known to contribute various functional groups such as methyl, acyl, and amino groups to the synthesis of heterocycles . These reactions could be relevant to the chemical reactions that N-Deethyldorzolamide might undergo, especially if it contains similar functional groups or is part of a heterocyclic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Deethyldorzolamide are not discussed in the provided papers. However, the papers do mention the investigation of optical, electrochemical, and nonlinear optical properties of donor-acceptor molecules . These properties are important for understanding the behavior of organic molecules under various conditions and could be relevant to the physical and chemical properties analysis of N-Deethyldorzolamide.

Scientific Research Applications

Metabolism and Structural Identification

N-Deethyldorzolamide, as a metabolite in the human body, has been a subject of study in the context of metabolism and structural identification. A study by Negreira et al. (2016) explored the metabolism of nitracaine using human liver microsomes. They identified N-Deethyldorzolamide as one of the metabolites, indicating its role in the metabolic pathways involving enzymes like CYP2B6 and CYP2C19.

Cytochrome P450 (CYP) Enzyme Interaction

The interaction of chemicals with the cytochrome P450 (CYP) enzymes, which are essential for drug metabolism, is another important area of research. For instance, Beijer et al. (2010) developed an assay to measure the inhibition of CYP1A activity in fish gill filaments, potentially useful for screening pollutants that inhibit this enzyme.

Role in Insect Repellent Action

Insect repellents like DEET (N,N-Diethyl-meta-toluamide) are studied for their interaction with various receptors and enzymes. Research by Ditzen et al. (2008) found that DEET inhibits responses in olfactory sensory neurons, affecting the insect's ability to detect odors. This research highlights the role of molecular interactions in the effectiveness of insect repellents.

Drug Interaction and Metabolism Studies

Studies like Rodrigues et al. (1987) focus on drug interactions and metabolism, crucial for understanding the effects and efficacy of pharmaceutical compounds. They investigated how antifungal agents interact with cytochrome P-450 proteins, indicating the significance of enzyme interactions in drug metabolism.

properties

IUPAC Name

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVURBRAECUMAHY-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165545
Record name N-Deethyldorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Deethyldorzolamide

CAS RN

154154-90-2
Record name N-Deethyldorzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154154902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deethyldorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEETHYLDORZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1043V1890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FP Busardò, AF Lo Faro, A Sirignano, R Giorgetti… - Archives of …, 2022 - Springer
… Dorzolamide is N-dealkylated by CYP2B1/2, CYP2E1, and CYP3A2 isoenzymes, N-deethyldorzolamide being eliminated in urine with a similar concentration to that of the parent drug (…
Number of citations: 8 link.springer.com

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